molecular formula C8H11BO4S B7956074 [(4-Methanesulfonylphenyl)methyl]boronic acid

[(4-Methanesulfonylphenyl)methyl]boronic acid

Cat. No.: B7956074
M. Wt: 214.05 g/mol
InChI Key: WQPXAGNKZXDSKQ-UHFFFAOYSA-N
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Description

[(4-Methanesulfonylphenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methanesulfonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including [(4-Methanesulfonylphenyl)methyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters.

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The process involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the desired boronic acid.

Chemical Reactions Analysis

Types of Reactions

[(4-Methanesulfonylphenyl)methyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [(4-Methanesulfonylphenyl)methyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Properties

IUPAC Name

(4-methylsulfonylphenyl)methylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPXAGNKZXDSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=C(C=C1)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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